Cas no 2034493-58-6 (3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide)

3-(Benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a specialized organic compound featuring a benzenesulfonyl group linked to a propanamide backbone, further substituted with a pyrazole-thiophene moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of sulfonyl and amide functionalities may enhance binding affinity and metabolic stability, while the heterocyclic components (pyrazole and thiophene) could contribute to selective interactions with biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies or as a precursor in synthesizing more complex pharmacologically active molecules. The compound's purity and stability are critical for reproducible research applications.
3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide structure
2034493-58-6 structure
Product Name:3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
CAS No:2034493-58-6
MF:C18H19N3O3S2
MW:389.491761445999
CID:5338825
Update Time:2025-06-12

3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide
    • 3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
    • 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
    • Inchi: 1S/C18H19N3O3S2/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-13-17(15-7-11-25-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22)
    • InChI Key: FPFZSALVVLVLMQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(NCC(C1=CSC=C1)N1C=CC=N1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 559
  • XLogP3: 1.7
  • Topological Polar Surface Area: 118

3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS No. 2034493-58-6): An Overview

3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS No. 2034493-58-6) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising results in various biological assays and is currently being investigated for its therapeutic potential.

The molecular structure of 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide consists of a propanamide backbone with a benzenesulfonyl group and a substituted ethyl chain containing a pyrazole and thiophene moiety. The presence of these functional groups imparts specific chemical and biological properties, making it an interesting candidate for drug development.

Recent studies have focused on the pharmacological properties of 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.

Moreover, preliminary data from in vivo experiments have shown that 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide exhibits potent anti-inflammatory effects in animal models of arthritis. These findings are particularly significant given the high prevalence of inflammatory conditions and the need for more effective therapeutic options.

In addition to its anti-inflammatory properties, 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide has also been evaluated for its potential as an anticancer agent. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

The structural diversity of 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide also makes it a valuable scaffold for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Researchers are actively exploring structure-activity relationships (SARs) to identify derivatives with enhanced potency and selectivity. These efforts include modifications to the benzenesulfonyl group, the pyrazole ring, and the thiophene moiety to fine-tune the compound's biological activity.

Safety and toxicity profiles are critical considerations in drug development, and initial assessments of 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide have been promising. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully evaluate its safety profile in humans.

The pharmacokinetic properties of 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide have also been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that this compound has favorable pharmacokinetic characteristics, including good oral bioavailability and a reasonable half-life, which are important factors for developing an effective drug candidate.

In conclusion, 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS No. 2034493-58-6) represents a promising lead compound with potential applications in the treatment of inflammatory diseases and cancer. Ongoing research continues to explore its biological activities, optimize its structure for improved efficacy, and evaluate its safety profile. As our understanding of this compound deepens, it may well become a valuable addition to the arsenal of therapeutic agents available to clinicians.

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